Lipophilicity Control: XLogP3 Comparison Across 7-Substituted Indazole-5-carboxylic Acids
Lipophilicity, a critical determinant of a compound's ADME profile, is finely balanced in 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid. Its XLogP3 of 2.0 places it in a more favorable drug-like space [1] compared to the 7-bromo analog (XLogP3 2.2) [2], which is more lipophilic and may increase the risk of poor solubility and off-target binding. The 7-methyl analog is less lipophilic (XLogP3 1.4) [3], potentially reducing membrane permeability, while the 7-chloro analog is comparable (XLogP3 2.1) [4] but lacks the metabolic advantages of fluorine [5].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 7-Cl analog (XLogP3 = 2.1), 7-Br analog (XLogP3 = 2.2), 7-CH3 analog (XLogP3 = 1.4) |
| Quantified Difference | vs. 7-Br: -0.2 units; vs. 7-CH3: +0.6 units |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
The 0.6-unit higher lipophilicity compared to the 7-methyl analog suggests superior membrane permeability, while the slightly lower value versus 7-bromo avoids excessive lipophilicity that can lead to high metabolic clearance and promiscuous binding, making it a better starting point for lead optimization.
- [1] PubChem CID 67491810. XLogP3 for 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid. View Source
- [2] PubChem CID 83899049. XLogP3 for 7-bromo-1H-indazole-5-carboxylic acid. View Source
- [3] PubChem CID 53408503. XLogP3 for 7-methyl-1H-indazole-5-carboxylic acid. View Source
- [4] PubChem CID 58252598. XLogP3 for 7-chloro-1H-indazole-5-carboxylic acid. View Source
- [5] Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. View Source
